Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester
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Overview
Description
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester is a chemical compound with the molecular formula C7H7FO5S2 and a molecular weight of 254.26 g/mol . This compound is known for its unique structure, which includes a fluorosulfuric acid group and a 4-(methylsulfonyl)phenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester involves several steps. One common method includes the reaction of 4-(methylsulfonyl)phenol with fluorosulfuric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfuric acid group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It is used as a cross-coupling partner in Suzuki-Miyaura reactions, which are palladium-catalyzed carbon-carbon bond-forming reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester exerts its effects involves its ability to act as a strong acid and a reactive intermediate in chemical reactions. The fluorosulfuric acid group can protonate various substrates, facilitating reactions such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid: Similar in its strong acidity but more hydrolytically stable.
Sulfuric acid: A common strong acid but lacks the fluorine atom, making it less reactive in certain reactions.
Hydrofluoric acid: Another strong acid but with different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its strong acidity and reactivity in various chemical reactions.
Properties
Molecular Formula |
C7H7FO5S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO5S2/c1-14(9,10)7-4-2-6(3-5-7)13-15(8,11)12/h2-5H,1H3 |
InChI Key |
OSOIRHOFNJYGET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Origin of Product |
United States |
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